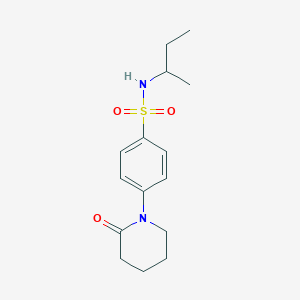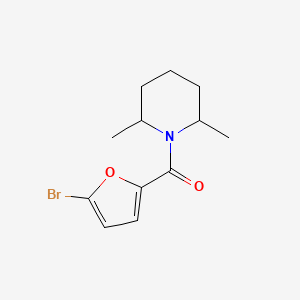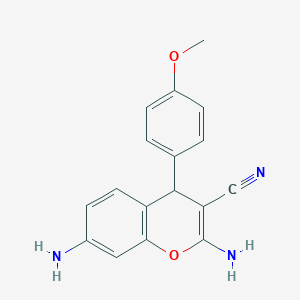![molecular formula C13H13BrN2O2 B4999713 N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)
N,N'-[(4-bromophenyl)methylene]bisacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(4-bromophenyl)methylene]bisacrylamide, also known as BPA, is a chemical compound that has been widely used in scientific research. This compound is a cross-linking agent that is commonly used in the synthesis of polyacrylamide gels. BPA has been extensively studied due to its unique properties and its potential applications in various fields of research.
Wirkmechanismus
N,N'-[(4-bromophenyl)methylene]bisacrylamide functions as a cross-linking agent by forming covalent bonds between the acrylamide monomers in the polyacrylamide gel. This cross-linking results in the formation of a three-dimensional network that traps proteins and nucleic acids, allowing for their separation and analysis.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it can be toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-[(4-bromophenyl)methylene]bisacrylamide is its ability to form stable and reproducible polyacrylamide gels. These gels can be used for a wide range of applications, including protein electrophoresis, DNA sequencing, and gel filtration chromatography. However, this compound has some limitations, including its potential toxicity and the fact that it can interfere with some assays.
Zukünftige Richtungen
There are several future directions for the use of N,N'-[(4-bromophenyl)methylene]bisacrylamide in scientific research. One potential application is in the synthesis of new materials with unique properties. This compound could also be used in the development of new separation and analysis techniques. Additionally, further research could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives.
Synthesemethoden
The synthesis of N,N'-[(4-bromophenyl)methylene]bisacrylamide is relatively simple and involves the reaction of 4-bromobenzaldehyde with acrylamide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N,N'-[(4-bromophenyl)methylene]bisacrylamide has been used in a variety of scientific research applications, including protein electrophoresis, DNA sequencing, and gel filtration chromatography. This compound is commonly used as a cross-linking agent in the synthesis of polyacrylamide gels, which are widely used in the separation and analysis of proteins and nucleic acids.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHGCYVFBJCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzyloxy)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4999630.png)
![2-tert-butyl-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4999631.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(5-methoxy-2-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4999650.png)


![4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4999675.png)

![N-cyclopropyl-4-methoxy-3-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4999683.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4999703.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)
